molecular formula C16H25N3O B14771472 2-Amino-1-((S)-3-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one

2-Amino-1-((S)-3-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one

Cat. No.: B14771472
M. Wt: 275.39 g/mol
InChI Key: DTZIWVGVIOYQRB-UHFFFAOYSA-N
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Description

2-Amino-1-((S)-3-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring substituted with a benzyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-3-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl(methyl)amino Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a benzyl(methyl)amino group. This can be achieved using benzylamine and methylamine under suitable reaction conditions.

    Attachment of the Propan-1-one Moiety: The final step involves the attachment of the propan-1-one group to the piperidine ring, which can be achieved through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-3-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acids/bases are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-1-((S)-3-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-3-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)propan-1-one
  • 2-Amino-1-((S)-3-(benzyl(isopropyl)amino)piperidin-1-yl)propan-1-one
  • 2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one

Uniqueness

2-Amino-1-((S)-3-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one is unique due to its specific substitution pattern on the piperidine ring, which can lead to distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

2-amino-1-[3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-6-9-15(12-19)18(2)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3

InChI Key

DTZIWVGVIOYQRB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N

Origin of Product

United States

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